1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine
Overview
Description
“1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound. It has been mentioned in the context of a series of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis
The molecular structure of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” can be found in databases like PubChem . The compound has a molecular formula of C9H11F3N4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” can be found in databases like PubChem . The compound has a molecular weight of 438.4 g/mol .Scientific Research Applications
Optical Sensors and Biological Applications
Pyrimidine derivatives, due to their heterocyclic nature containing nitrogen atoms, have been extensively utilized in the synthesis of optical sensors alongside their notable biological and medicinal applications. The unique capability of these derivatives to form coordination and hydrogen bonds renders them suitable for use as sensing probes. This is particularly relevant for compounds similar to 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, which may share similar chemical properties enabling their application in both sensing technologies and biological research (Jindal & Kaur, 2021).
Catalysis and Synthetic Chemistry
Research on pyranopyrimidine scaffolds, which share structural similarities with the compound of interest, highlights their broad synthetic applicability and bioavailability in medicinal and pharmaceutical industries. These compounds have been the focus of intensive investigation due to their wide range of applicability, demonstrating the potential of pyrimidine derivatives in catalyzing synthetic processes for developing lead molecules (Parmar, Vala, & Patel, 2023).
Environmental Remediation
Amine-functionalized sorbents, which could theoretically include structures similar to the compound , have shown promising results in removing persistent and mobile pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The use of amine-containing sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting a potential research application for 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine in environmental science and technology (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Pharmacological Research
Pyrimidine derivatives are known for their wide pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators. This broad spectrum of pharmacological activities underlines the potential of pyrimidine-based compounds, like 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, in pharmacological research and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16/h3,5-6H,1-2,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFYHSTCPJRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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